2-(2-methyl-1H-benzimidazol-1-yl)ethanol

Descripción general

Descripción

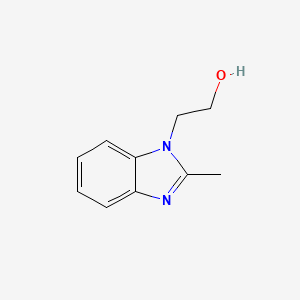

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 2-position and an ethanol group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form this compound. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions may be tailored to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-methyl-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The methyl group and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetic acid.

Reduction: Dihydro-2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a chemical compound with a benzimidazole moiety, with a hydroxyl group (-OH) attached to an ethyl chain that links to a substituted benzimidazole ring. The presence of the methyl group at the 2-position of the benzimidazole contributes to its distinct properties and potential biological activities.

Potential Applications

This compound has a variety of applications, mainly due to its benzimidazole core, including:

- Pharmaceutical Development As a precursor for synthesizing bioactive compounds and drug discovery.

- Organic Synthesis It can be used as a solvent or a precursor for further functionalization in organic synthesis.

- Medicinal Chemistry Due to the benzoimidazole ring, it has potential applications in medicinal chemistry. Benzoimidazoles are a well-known class of heterocycles with various biological activities and can act as enzyme inhibitors, antimicrobials, and anthelmintics.

Ongoing Research

Research into the specific biological activities of this compound is ongoing, with potential applications in drug development. Interaction studies focus on its binding affinity and activity against various biological targets, which are essential for understanding its mechanism of action and therapeutic potential.

Mecanismo De Acción

The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with a nitro group instead of an ethanol group.

2-(1H-benzo[D]imidazol-2-yl)acetate: Similar structure but with an acetate group instead of an ethanol group.

Uniqueness

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications .

Actividad Biológica

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's efficacy in various applications, including its effects on enzyme inhibition and antimicrobial activity.

Anticholinesterase Activity

Research has shown that benzimidazole derivatives exhibit significant anticholinesterase activity. A study synthesized several derivatives, including those related to this compound, and evaluated their ability to inhibit acetylcholinesterase (AChE). The most potent inhibitors demonstrated IC50 values comparable to that of donepezil, a well-known AChE inhibitor used in Alzheimer's treatment. For instance, compound 3d showed an IC50 of while donepezil had an IC50 of .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. A derivative of this compound was tested against various bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising potential for these compounds in treating bacterial infections .

The proposed mechanism for the biological activity of benzimidazole derivatives involves their ability to interact with biological macromolecules, leading to the formation of reactive oxygen species (ROS) and subsequent cellular stress responses. This interaction often results in apoptosis through pathways involving caspase activation and DNA damage response .

Study on Anticancer Effects

A recent study investigated the anticancer effects of various benzimidazole derivatives, including those related to this compound, on human melanoma cells (A375). The results indicated that these compounds could sensitize cancer cells to radiation therapy by increasing ROS levels and activating apoptotic pathways .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of compounds related to benzimidazoles. In vivo studies have reported varying degrees of toxicity depending on the dosage and exposure duration, highlighting the need for careful consideration in therapeutic applications .

Propiedades

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPBJGJXFWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354019 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-08-1 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.